Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Description
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4-(trifluoromethyl)pyridinyl moiety via an ether bond. This compound is structurally characterized by:
- Aromatic ester group: The methyl benzoate group contributes to lipophilicity and stability.
- Trifluoromethyl-substituted pyridine: The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic properties.
Synthetic routes typically involve nucleophilic aromatic substitution or coupling reactions, as evidenced by protocols for analogous compounds (e.g., Intermediate 26 in EP 3 532 474 B1). Applications span agrochemicals and pharmaceuticals, with derivatives often investigated for pesticidal or receptor-modulating activity.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-4-11(5-3-9)21-12-8-10(6-7-18-12)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMBIBHOMNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, also known by its CAS number 869109-13-7, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.
- IUPAC Name : Methyl 4-{[4-(trifluoromethyl)-2-pyridinyl]oxy}benzoate
- Molecular Formula : C₁₄H₁₀F₃NO₃
- Molecular Weight : 297.23 g/mol
- Melting Point : 76–78 °C
- Purity : >90% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit antimicrobial properties, particularly against Gram-positive bacteria.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of microbial strains:
-
Antibacterial Activity :
- The compound demonstrated significant antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for different strains .
- It has been noted for its bactericidal action, inhibiting protein synthesis and nucleic acid production in bacterial cells .
- Antifungal Activity :
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Biofilm Formation :
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various compounds against biofilms formed by MRSA and other pathogens. This compound was among the compounds tested, revealing significant inhibition rates compared to standard antibiotics like ciprofloxacin . -
Toxicological Profile :
The ToxCast database includes assessments of various chemicals, including this compound. It was evaluated for potential toxicity across multiple biological assays, showing moderate toxicity levels but effective antimicrobial action .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively due to the presence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
Potential Therapeutic Uses
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The trifluoromethyl group may enhance the ability of the compound to penetrate bacterial membranes.
- Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.
Agrochemicals
The compound's structural features make it a candidate for agrochemical applications, particularly as a pesticide or herbicide.
Case Studies
- Pesticidal Activity : Studies have shown that pyridine derivatives can exhibit significant insecticidal activity. This compound could be tested against common agricultural pests to evaluate its efficacy and safety.
- Herbicide Development : The ability of this compound to inhibit specific enzymes in plants suggests potential as a selective herbicide, targeting weeds without harming crops.
Material Science
In material science, the unique chemical properties of this compound allow for its use in developing advanced materials.
Applications
- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers may improve resistance to environmental degradation.
- Coatings : Due to its hydrophobic nature, it can be employed in formulating protective coatings that resist moisture and chemicals.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anti-inflammatory | Exhibits activity against bacteria; modulates inflammation |
| Agrochemicals | Pesticide, Herbicide | Potential efficacy against pests; selective herbicidal properties |
| Material Science | Polymer Additives, Coatings | Enhances thermal stability; improves moisture resistance |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate with key analogs:
Key Observations :
- Positional Isomerism : Compounds 8o and 8p differ only in the substitution position (meta vs. para) on the benzoate ring, yet exhibit identical molecular weights and similar NMR profiles. This highlights the role of regiochemistry in biological targeting.
- Trifluoromethyl Impact: The trifluoromethyl group in the target compound and haloxyfop-methyl enhances resistance to oxidative degradation compared to non-fluorinated analogs like 8o/8p.
Receptor Binding and Selectivity
- M1 Muscarinic Receptor Modulation: Compounds 8o and 8p demonstrate potent positive allosteric modulation (pEC50 ~7.5), whereas the trifluoromethyl analog lacks reported muscarinic activity, suggesting that the hydroxycyclohexyl-phenoxy moiety is critical for receptor interaction.
- Enzymatic Inhibition : Haloxyfop-methyl targets acetyl-CoA carboxylase (ACCase) in weeds, leveraging its trifluoromethylpyridinyl group for enhanced membrane permeability.
Solubility and Stability
- The trifluoromethyl group in the target compound reduces aqueous solubility compared to hydroxylated analogs (8o/8p), as observed in LC-MS retention times (3.72–3.73 min vs. 3.73 min for 8o/8p).
- Thermal stability differences are evident in melting points: Compound 26 (147–148°C) vs. haloxyfop-methyl (liquid at room temperature).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
